molecular formula C11H11FN2S B15053185 4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine

4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine

Cat. No.: B15053185
M. Wt: 222.28 g/mol
InChI Key: QVEJLNFMKNBXGE-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine is a chemical compound with a unique structure that combines a fluoro-substituted phenyl ring with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with a suitable thiazole derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenyl isocyanate
  • 3-Fluoro-4-methylphenyl isocyanate
  • 4-Chloro-3-methylphenyl isocyanate

Uniqueness

4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine is unique due to the presence of both a fluoro-substituted phenyl ring and a thiazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

4-(4-fluoro-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11FN2S/c1-6-5-8(3-4-9(6)12)10-7(2)15-11(13)14-10/h3-5H,1-2H3,(H2,13,14)

InChI Key

QVEJLNFMKNBXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(SC(=N2)N)C)F

Origin of Product

United States

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